Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
3-fluoro-7-methyl-2-imidazo[1,2-a]pyridinecarboxylic acid methyl ester is an imidazopyridine.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate is synthesized through reactions with various compounds. For instance, ethyl 2-chloroacetoacetate reacts with 2-aminopyridines to form related compounds, which are then hydrolyzed into carboxylic acids (Abignente et al., 1982).
- Water-Mediated Synthesis : This compound can be synthesized in an aqueous environment, highlighting a more eco-friendly approach. This synthesis does not require additional catalysts (Mohan, Rao, & Adimurthy, 2013).
- Synthesis of Derivatives for Cytotoxic Activity : Derivatives of this compound have been synthesized, exploring their cytotoxic activities and CDK inhibitor activities, important in cancer research (Vilchis-Reyes et al., 2010).
Biomedical Applications
- Potassium-Competitive Acid Blockers : Research has identified derivatives of this compound as promising candidates for development as potassium-competitive acid blockers, which have significant implications in medical treatment (Palmer et al., 2007).
- Breast Cancer Chemotherapy : Selenylated derivatives of this compound have shown potential as breast cancer chemotherapy agents, particularly in inhibiting cell proliferation and inducing apoptosis (Almeida et al., 2018).
Other Applications
- Fluorescent Properties : The compound's derivatives exhibit fluorescent properties, useful in biomarker research and photochemical sensors (Tomoda et al., 1999).
- Chemical Reactivity Studies : It has been used in studies to understand chemical reactivity, which is essential in organic synthesis and medicinal chemistry (Konaté, Affi, & Ziao, 2021).
Properties
IUPAC Name |
methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-3-4-13-7(5-6)12-8(9(13)11)10(14)15-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFKNSLVVSMOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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